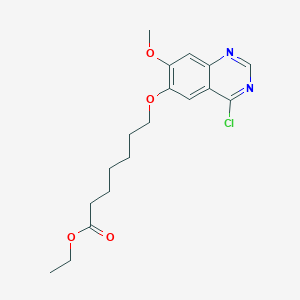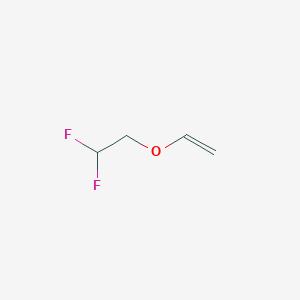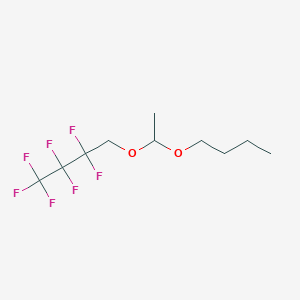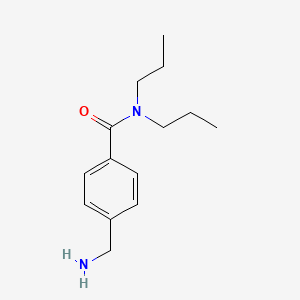
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate is a chemical compound with the molecular formula C18H23ClN2O4 and a molecular weight of 366.839 Da . This compound is known for its unique molecular structure, which includes a quinazoline ring substituted with a chloro and methoxy group, linked to a heptanoate ester chain . It is a clear, pale liquid and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 4-chloro-7-methoxyaniline with appropriate reagents under controlled conditions.
Esterification: The quinazoline derivative is then reacted with heptanoic acid in the presence of a catalyst to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Mécanisme D'action
The mechanism of action of Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based drug used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both chloro and methoxy substituents on the quinazoline ring. These structural features contribute to its distinct chemical properties and potential biological activities .
Propriétés
Numéro CAS |
1012057-26-9 |
|---|---|
Formule moléculaire |
C18H23ClN2O4 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
ethyl 7-(4-chloro-7-methoxyquinazolin-6-yl)oxyheptanoate |
InChI |
InChI=1S/C18H23ClN2O4/c1-3-24-17(22)8-6-4-5-7-9-25-16-10-13-14(11-15(16)23-2)20-12-21-18(13)19/h10-12H,3-9H2,1-2H3 |
Clé InChI |
XPYIGLNPWGXMJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)




![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)

![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)





